molecular formula C19H22O4 B14958523 3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B14958523
M. Wt: 314.4 g/mol
InChI Key: FUKQFVKPKIBOGB-UHFFFAOYSA-N
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Description

3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a complex organic compound with a molecular formula of C22H26O6 . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the chromen-2-one core. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-ethyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can be compared with other similar compounds in the chromen-2-one family. Some similar compounds include:

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

3-ethyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one

InChI

InChI=1S/C19H22O4/c1-4-13-11(2)14-9-10-16(12(3)18(14)23-19(13)21)22-17-8-6-5-7-15(17)20/h9-10,17H,4-8H2,1-3H3

InChI Key

FUKQFVKPKIBOGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OC3CCCCC3=O)C)OC1=O)C

Origin of Product

United States

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